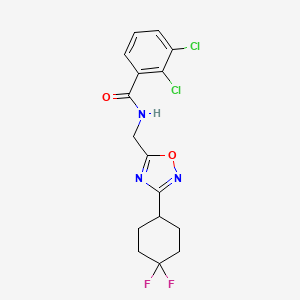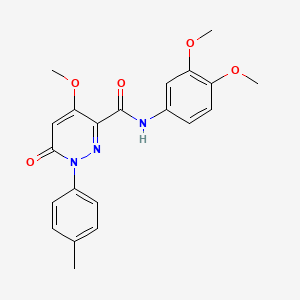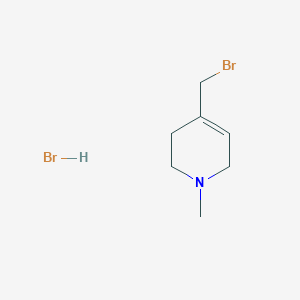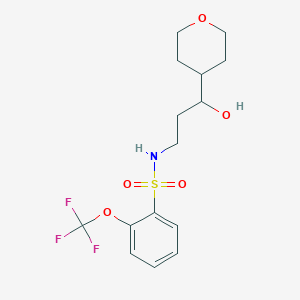
N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a thiadiazole ring . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and thiadiazole rings, and the attachment of the phenyl and propyl groups . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would likely be quite complex. The presence of multiple rings (phenyl, thiazole, and thiadiazole) suggests that the molecule may have a rigid and planar structure. The nitrogen, sulfur, and oxygen atoms in the molecule could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group (-CONH2) is typically quite stable but can be hydrolyzed under acidic or basic conditions. The thiazole and thiadiazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide group could enhance its solubility in water, while the multiple ring structures could contribute to its stability .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been found to exhibit potent antimicrobial activity. They have been used in the treatment of various bacterial infections . Some compounds have shown potent antifungal activity .
Anti-inflammatory Activity
Thiazole compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been studied for their potential antitumor or cytotoxic activities . They could be used in the development of new cancer treatments.
Antiviral Activity
Some thiazole compounds have shown antiviral properties, making them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They could be used in the development of new antioxidant drugs.
Neuroprotective Activity
Thiazole compounds have been reported to possess neuroprotective properties . This makes them potential candidates for the development of new neuroprotective drugs.
Antidiabetic Activity
Thiazole derivatives have been studied for their potential antidiabetic activities . They could be used in the development of new treatments for diabetes.
Anti-Alzheimer Activity
Some thiazole compounds have shown potential in the treatment of Alzheimer’s disease .
Mécanisme D'action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure of the derivative and the biological activity it exhibits.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit bacterial growth by disrupting cell wall synthesis . The exact mode of action of this specific compound would need further investigation.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of key proteins in bacteria, leading to their death .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of this specific compound would need further study to determine its bioavailability.
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have potential antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Safety and Hazards
Orientations Futures
Given the biological activity of many thiazole-containing compounds, this molecule could be a potential candidate for further study in the development of new pharmaceuticals . Future research could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action.
Propriétés
IUPAC Name |
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-2-7-17-19(28-25-24-17)20(26)22-16-11-6-10-15(12-16)18-13-27-21(23-18)14-8-4-3-5-9-14/h3-6,8-13H,2,7H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOJKJUYPKEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)





![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)


![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)

![4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile](/img/structure/B2843743.png)